molecular formula C10H11BrN2S B1482017 4-(bromomethyl)-1-ethyl-3-(thiophen-3-yl)-1H-pyrazole CAS No. 2090848-50-1

4-(bromomethyl)-1-ethyl-3-(thiophen-3-yl)-1H-pyrazole

Cat. No.: B1482017
CAS No.: 2090848-50-1
M. Wt: 271.18 g/mol
InChI Key: BWLDXWBTENSKRE-UHFFFAOYSA-N
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Description

“4-(bromomethyl)-1-ethyl-3-(thiophen-3-yl)-1H-pyrazole” is a chemical compound that belongs to the class of heterocyclic compounds known as thiophenes . Thiophenes are incorporated in natural products, medicines, functional materials, and photoresponsive dyes . They have unique electronic, optical, and redox properties owing to their small HOMO-LUMO gap and high polarizability of a sulfur atom .


Synthesis Analysis

The synthesis of thiophene derivatives, such as “this compound”, often involves autopolymerization reactions using halogenated thiophene derivatives . In these reactions, hydrogen bromide gas is generated, which acts not only as a catalyst of the polymerization reaction but also as an acid to cleave the alkoxyl group .


Molecular Structure Analysis

Thiophene is a heterocyclic compound with unique electronic, optical, and redox properties owing to its small HOMO-LUMO gap and high polarizability of a sulfur atom . These properties lead to stabilization in various oxidation states and to excellent charge transport properties . Therefore, molecular structure modification is the most important strategy for material property control .


Chemical Reactions Analysis

The autopolymerization reaction is one of the synthesis methods of polythiophenes using halogenated thiophene derivatives . The products and reaction mechanism of the polymerization reaction of 2-bromo-3-methoxythiophene were analyzed by investigating the gas, liquid, and solid states using UV-Vis, electron spin resonance (ESR), gas chromatography/mass spectrometry (GC/MS), elemental analysis, NMR, and FT-IR spectroscopy .


Physical And Chemical Properties Analysis

Thiophene derivatives have received much attention because of their physical and chemical properties. They are incorporated in natural products, medicines, functional materials, and photoresponsive dyes . They have unique electronic, optical, and redox properties owing to their small HOMO-LUMO gap and high polarizability of a sulfur atom .

Scientific Research Applications

Synthesis and Characterization

4-(bromomethyl)-1-ethyl-3-(thiophen-3-yl)-1H-pyrazole and its derivatives have been synthesized and characterized in various research studies focusing on their potential applications in scientific research. For instance, derivatives of 1,3,4-trisubstituted pyrazole have been synthesized, starting with chalcone derivatives and tested for in-vitro anti-cancer activity against various human cancer cell lines, showing significant activity on target cell lines, including hepatocellular carcinoma HepG2, breast cancer MCF7, lung carcinoma A549, prostatic cancer PC3, and colon carcinoma HCT116. One compound specifically demonstrated potent activity without cytotoxic effects on normal human cell lines, indicating its potential as a lead for developing anti-cancer agents (Srour et al., 2018).

Antimicrobial and Antifungal Activity

Another study involved synthesizing and characterizing novel chitosan Schiff bases derived from heteroaryl pyrazole derivatives, including 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde. These compounds were evaluated for their biological activity against various gram-negative and gram-positive bacteria, as well as fungi. The antimicrobial activity was found to depend on the type of the Schiff base moiety, with no observed cytotoxicity, highlighting their potential in developing antimicrobial agents (Hamed et al., 2020).

Heterocyclic Synthesis

In the realm of heterocyclic synthesis, thiophenylhydrazonoacetates have been employed to generate various derivatives, including pyrazole, isoxazole, and pyrimidine, among others. These compounds have been synthesized by reacting benzo[b]thiophen-2-yl-hydrazonoesters with different nitrogen nucleophiles, showcasing the versatility of such compounds in synthesizing a wide range of heterocyclic derivatives with potential applications in various fields of chemistry and pharmacology (Mohareb et al., 2004).

Fluorescence Properties

The fluorescence properties of pyrazoline derivatives, including those incorporating the thiophene moiety, have been studied, indicating potential applications in materials science, particularly in developing fluorescent materials. The effect of different solvents on fluorescence was investigated, providing insight into the electronic and spectroscopic properties of these compounds, which could be useful in designing new fluorescent materials and sensors (Ibrahim et al., 2016).

Mechanism of Action

Properties

IUPAC Name

4-(bromomethyl)-1-ethyl-3-thiophen-3-ylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2S/c1-2-13-6-9(5-11)10(12-13)8-3-4-14-7-8/h3-4,6-7H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWLDXWBTENSKRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C2=CSC=C2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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